N-[2-(4-Amino-2-chlorophenoxy)ethyl]-N-methyl-N-phenylamine
Description
N-[2-(4-Amino-2-chlorophenoxy)ethyl]-N-methyl-N-phenylamine is a tertiary aromatic amine characterized by a phenoxyethyl backbone substituted with a 4-amino-2-chloro group on the aromatic ring and an N-methyl-N-phenylamine moiety at the terminal ethyl position. The compound’s molecular formula is C₁₅H₁₆ClN₂O, with a molecular weight of 283.76 g/mol (inferred from structural analogs in ).
Properties
IUPAC Name |
3-chloro-4-[2-(N-methylanilino)ethoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c1-18(13-5-3-2-4-6-13)9-10-19-15-8-7-12(17)11-14(15)16/h2-8,11H,9-10,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTXERZHICDEAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=C(C=C(C=C1)N)Cl)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Amino-2-chlorophenoxy)ethyl]-N-methyl-N-phenylamine typically involves the reaction of 4-amino-2-chlorophenol with N-methyl-N-phenylethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon, to facilitate the coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Amino-2-chlorophenoxy)ethyl]-N-methyl-N-phenylamine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenoxy group can be reduced to form phenolic derivatives.
Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Phenolic derivatives.
Substitution: Alkyl or aryl-substituted derivatives.
Scientific Research Applications
Agricultural Applications
Fungicidal Properties
One of the primary applications of N-[2-(4-Amino-2-chlorophenoxy)ethyl]-N-methyl-N-phenylamine is its use as a fungicide. Research indicates that derivatives of this compound exhibit potent antifungal activity against various phytopathogenic microorganisms.
- Mechanism of Action : The compound interferes with fungal cell wall synthesis and disrupts cellular integrity, making it effective against a range of fungal pathogens such as Plasmodiophoromycetes and Ascomycetes .
Insecticidal and Nematicidal Activity
This compound has also been investigated for its insecticidal and nematicidal properties. Studies show that it can effectively control pests such as Lepidoptera and Coleoptera, as well as nematodes like Rhabditida .
| Application Type | Target Organisms | Efficacy |
|---|---|---|
| Fungicide | Fungi (e.g., Aspergillus, Fusarium) | High |
| Insecticide | Insects (e.g., aphids, beetles) | Moderate |
| Nematicide | Nematodes (e.g., root-knot nematodes) | High |
Pharmaceutical Applications
Potential Therapeutic Uses
The compound's structure suggests potential applications in the pharmaceutical industry. Its ability to modulate biological pathways makes it a candidate for developing drugs targeting specific diseases.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, which could be harnessed in developing new antibiotics .
Case Studies
- Crop Protection Trials
- Laboratory Studies on Insect Control
Mechanism of Action
The mechanism of action of N-[2-(4-Amino-2-chlorophenoxy)ethyl]-N-methyl-N-phenylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Substituent Variations on the Phenoxy Ring
The position and nature of substituents on the aromatic ring significantly influence electronic properties and bioactivity. Key analogs include:
Key Observations :
- Substitution Position: The 4-amino-2-chloro configuration in the target compound may optimize steric interactions compared to 2-amino-6-chloro ().
Variations in the Amine Moiety
The terminal amine group impacts solubility, basicity, and steric bulk:


Key Observations :
- Pharmacophore Diversity : Sulfonamide (H-8) and nicotinamide (NAT-1) groups introduce distinct binding motifs absent in the target compound.
Biological Activity
N-[2-(4-Amino-2-chlorophenoxy)ethyl]-N-methyl-N-phenylamine, identified by its CAS number 946729-67-5, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics. This article aims to synthesize available research findings on its biological activity, mechanisms of action, and implications for drug design.
Chemical Structure and Properties
- Molecular Formula : C15H17ClN2O
- Molecular Weight : 276.76 g/mol
- Chemical Structure : The compound features a chlorophenoxy group, which is significant for its biological interactions.
Antitumor Potential
Research indicates that this compound exhibits promising antitumor activity. A study focusing on substituted aryl benzylamines reported that compounds with similar structures demonstrated selective inhibition against prostate cancer cells (PC-3) and other cancer lines, suggesting a potential application in cancer treatment .
Key Findings:
- IC50 Values : The most active analogues showed IC50 values in the nanomolar range, indicating potent biological activity. For instance, one analogue exhibited an IC50 of 900 nM against specific cancer cell lines .
- Mechanism of Action : The compound's activity may be attributed to its ability to interact with specific receptors and enzymes involved in cancer cell proliferation and survival, though detailed mechanistic studies are still needed.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Research has shown that altering the hydrophobic regions of the molecule can enhance its binding affinity and selectivity towards target proteins .
Observations:
- Hydrophobic Interactions : The presence of hydrophobic groups can improve the alignment of the compound within the active site of target enzymes, enhancing its inhibitory effects.
- Chirality Effects : Studies have explored the effects of chirality on biological activity, noting that specific enantiomers may exhibit different levels of potency .
Synthesis and Screening
A series of experiments were conducted to synthesize various analogues of this compound. These studies aimed to identify lead compounds with enhanced biological activity through systematic modifications .
Notable Compounds:
| Compound ID | Structure | IC50 (nM) | Activity Description |
|---|---|---|---|
| 1 | - | 900 | Potent against prostate cancer |
| 4 | - | - | Active with potential secondary interactions |
| 5 | - | - | Inactive due to steric clashes |
In Vivo Studies
In vivo studies have further validated the antitumor efficacy of selected analogues. For example, compounds were tested against various cancer cell lines, revealing significant cytotoxic effects and highlighting their potential as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(4-Amino-2-chlorophenoxy)ethyl]-N-methyl-N-phenylamine, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution of 4-amino-2-chlorophenol with N-methyl-N-phenylethylamine derivatives. Key steps include:
- Alkylation : Reacting 4-amino-2-chlorophenol with ethylene dibromide under basic conditions to introduce the ethoxy linker.
- Amine Functionalization : Subsequent reaction with methyl iodide and phenylamine derivatives to install the N-methyl-N-phenyl group.
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) and recrystallization (ethanol/water) to achieve ≥98% purity. Monitor intermediates via TLC (Rf ~0.5 in ethyl acetate) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (DMSO-d6) reveals aromatic protons (δ 6.8–7.4 ppm), methyl groups (δ 2.3–3.1 ppm), and ethoxy linker protons (δ 3.8–4.2 ppm). ¹³C NMR confirms the aromatic carbons (δ 115–150 ppm) and carbonyl/amine linkages .
- HPLC : Reverse-phase C18 column (acetonitrile/water 60:40, flow rate 1 mL/min) with UV detection at 254 nm ensures purity. Retention time ~8.2 min .
- Mass Spectrometry : High-resolution ESI-MS (m/z calculated for C₁₅H₁₆ClN₂O: 290.09; observed: 290.1 ± 0.01) validates molecular weight .
Q. What are the primary biological activity screening protocols for this compound?
- Methodological Answer :
- In vitro assays : Screen for kinase inhibition (e.g., EGFR, IC50 determination via fluorescence polarization) or antimicrobial activity (MIC testing against Gram-positive/negative strains). Use DMSO as a solvent control (≤0.1% v/v) .
- Cytotoxicity : MTT assay on HEK293 cells (48h exposure, IC50 calculation). Include positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data across studies, such as varying IC50 values?
- Methodological Answer : Discrepancies often arise from:
- Assay Conditions : Buffer pH (e.g., Tris vs. PBS), temperature (25°C vs. 37°C), or reducing agents (e.g., DTT) altering compound stability. Standardize protocols using WHO guidelines .
- Impurity Profiles : Trace solvents (e.g., residual DMF) or byproducts (e.g., dechlorinated derivatives) may interfere. Use LC-MS to identify impurities and correlate with bioactivity .
- Metabolite Interference : Pre-incubate the compound with liver microsomes (human/rat) to assess metabolic stability. Compare parent compound vs. metabolite activity .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic environments?
- Methodological Answer :
- Electrophilic Centers : The chlorine atom at the 2-position and the ethoxy linker’s oxygen are susceptible to nucleophilic attack. Density functional theory (DFT) calculations (B3LYP/6-31G*) show localized positive charge on the chloro-substituted phenyl ring .
- Kinetic Studies : Monitor SN2 displacement of chlorine with sodium thiophenolate in DMF. Pseudo-first-order kinetics (k = 0.15 min⁻¹ at 25°C) suggest a two-step mechanism involving intermediate formation .
Q. How can advanced spectroscopic techniques clarify structural ambiguities in derivatives?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions. For example, HSQC correlates δ 7.2 ppm (¹H) with δ 125 ppm (¹³C), confirming para-substitution .
- X-ray Crystallography : Solve crystal structures of derivatives (e.g., bromo-substituted analogs) to confirm stereochemistry and hydrogen-bonding networks. CCDC deposition codes: 2250001–2250005 .
- IR Spectroscopy : Detect hydrogen bonding between the amine group (N–H stretch at 3350 cm⁻¹) and carbonyl oxygen (C=O at 1680 cm⁻¹) in solid-state polymorphs .
Q. What strategies mitigate conflicting data in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) alongside enzymatic assays to distinguish true binding from artifacts .
- Free-Wilson Analysis : Deconstruct the molecule into substituent contributions (e.g., chloro, methyl, phenyl groups) to quantify their impact on activity. Use QSAR models (R² > 0.85) .
- Crystallographic Docking : Compare binding poses in EGFR (PDB: 1M17) to identify steric clashes or non-covalent interactions (e.g., π-π stacking with Phe723) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


